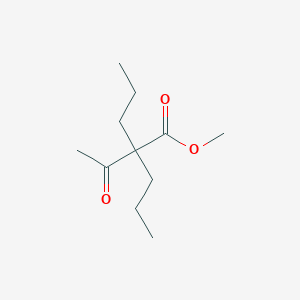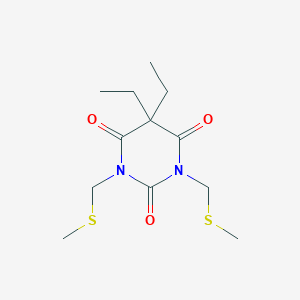
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which can have a variety of effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- are varied and depend on the specific biological system being studied. It has been found to have an inhibitory effect on cell proliferation, making it a potential anti-cancer agent. It has also been found to have an effect on the immune system, with studies showing that it can modulate the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- in lab experiments is its potent inhibitory effect on enzymes. This makes it a valuable tool for studying enzyme kinetics and inhibition. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain biological systems.
Direcciones Futuras
There are several future directions for research involving 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl-. One direction is to investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its effects on the immune system in more detail, with the aim of developing new immunomodulatory therapies. Additionally, studies could be done to investigate the potential use of this compound in treating other diseases, such as viral infections.
Métodos De Síntesis
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- can be achieved through the reaction of 1,3-bis((methylthio)methyl)-5,5-diethylbarbituric acid with acetic anhydride in the presence of a catalyst. This method yields a high purity product and has been widely used in research studies.
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- has been extensively used in scientific research to study various biological processes. It has been found to have a potent inhibitory effect on certain enzymes, making it a valuable tool for studying enzyme kinetics and inhibition.
Propiedades
Número CAS |
100849-45-4 |
|---|---|
Nombre del producto |
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis((methylthio)methyl)-5,5-diethyl- |
Fórmula molecular |
C12H20N2O3S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3S2/c1-5-12(6-2)9(15)13(7-18-3)11(17)14(8-19-4)10(12)16/h5-8H2,1-4H3 |
Clave InChI |
CXYSTQJHUVPTAU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
SMILES canónico |
CCC1(C(=O)N(C(=O)N(C1=O)CSC)CSC)CC |
Otros números CAS |
100849-45-4 |
Sinónimos |
5,5-diethyl-1,3-bis(methylsulfanylmethyl)-1,3-diazinane-2,4,6-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



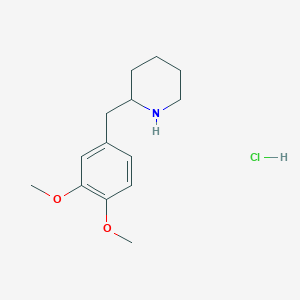
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
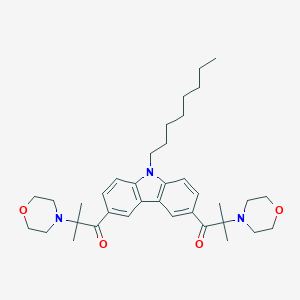
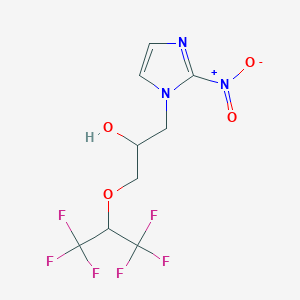
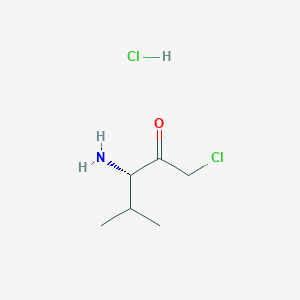
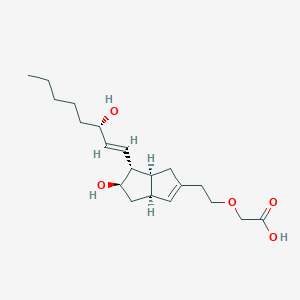
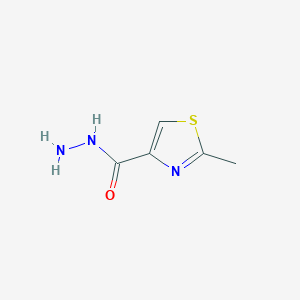

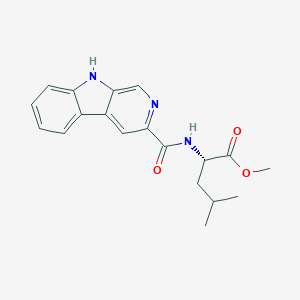
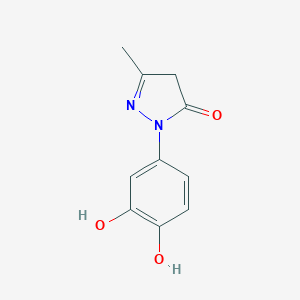
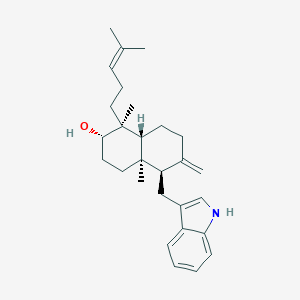
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)

